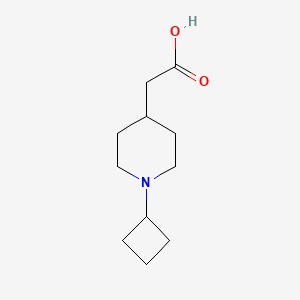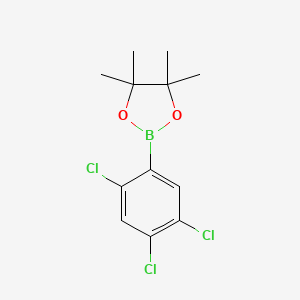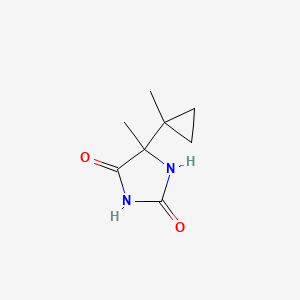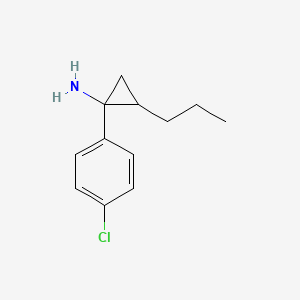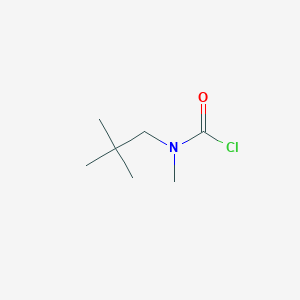
N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride
概要
説明
N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl group (–CONH2) attached to a chloride atom. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride can be synthesized through the reaction of N-(2,2-dimethylpropyl)-N-methylamine with phosgene (COCl2). The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent the decomposition of phosgene. The reaction can be represented as follows:
N-(2,2-dimethylpropyl)-N-methylamine+COCl2→N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process is optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial due to the use of phosgene, a highly toxic and reactive gas.
化学反応の分析
Types of Reactions
N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-(2,2-dimethylpropyl)-N-methylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to N-(2,2-dimethylpropyl)-N-methylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine
Major Products
Carbamates: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thiocarbamates: Formed by reaction with thiols
科学的研究の応用
N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs, particularly in the synthesis of carbamate-based inhibitors.
Industry: Applied in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride involves the formation of a reactive carbamoyl intermediate. This intermediate can interact with nucleophilic sites on target molecules, leading to the formation of stable carbamate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
Similar Compounds
- N-(2,2-dimethylpropyl)-N-methylcarbamic acid
- N-(2,2-dimethylpropyl)-N-methylamine
- N-(2,2-dimethylpropyl)-N-methylcarbamate
Uniqueness
N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride is unique due to its reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of applications in different fields of research and industry.
特性
IUPAC Name |
N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-7(2,3)5-9(4)6(8)10/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBYVQFIEZYRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


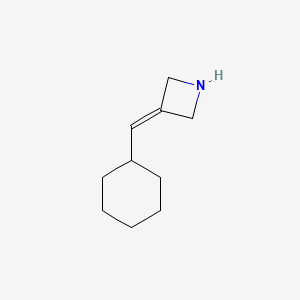
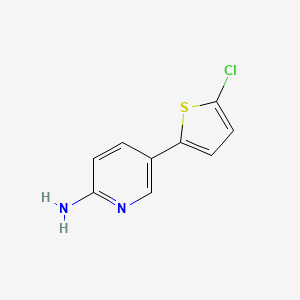

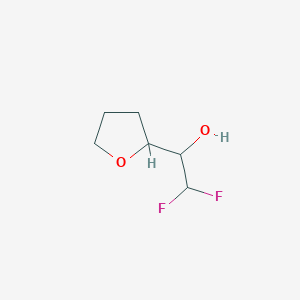
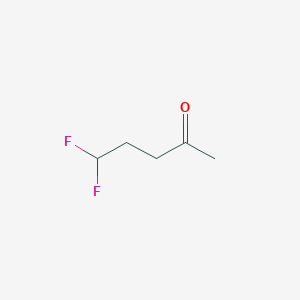
![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)
